molecular formula C20H20N2O2 B2468868 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide CAS No. 851404-37-0

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide

Cat. No.: B2468868
CAS No.: 851404-37-0
M. Wt: 320.392
InChI Key: GCDYLAQSEFHDSQ-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the quinoline moiety in its structure suggests potential biological activities, making it a valuable target for drug development.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-8-16-13-17(20(24)22-18(16)11-14)9-10-21-19(23)12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDYLAQSEFHDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Bond: The final step involves the reaction of the quinoline derivative with 2-phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets:

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